molecular formula C3H3IN2 B032481 4-Iodopyrazole CAS No. 3469-69-0

4-Iodopyrazole

Cat. No.: B032481
CAS No.: 3469-69-0
M. Wt: 193.97 g/mol
InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
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Description

4-Iodopyrazole is an organic compound belonging to the class of aryl iodides. It is characterized by a five-membered pyrazole ring substituted with an iodine atom at the fourth position. The molecular formula of this compound is C₃H₃IN₂, and it has a molecular weight of 193.97 g/mol . This compound is a valuable intermediate in the synthesis of various biologically active molecules and has significant applications in scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure high efficiency and yield. These processes are designed to optimize reaction conditions, minimize waste, and enhance safety .

Types of Reactions:

Common Reagents and Conditions:

    Iodine and Ammonium Hydroxide: Used for initial iodination.

    Copper Catalysts: Employed in substitution reactions with alcohols.

    Indium: Used in indium-mediated synthesis.

Major Products:

    4-Alkoxypyrazoles: Formed from substitution reactions with alcohols.

    Di- and Tri-Iodopyrazoles: Formed from further iodination reactions.

Biochemical Analysis

Biochemical Properties

4-Iodopyrazole interacts with various enzymes and proteins. For instance, it has been found to interact with Mycocyclosin synthase, an enzyme found in Mycobacterium tuberculosis . This enzyme catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .

Cellular Effects

Given its interactions with enzymes such as Mycocyclosin synthase , it can be inferred that it may influence cellular processes related to these enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it interacts with Mycocyclosin synthase, influencing its activity

Metabolic Pathways

Given its interactions with enzymes such as Mycocyclosin synthase , it may be involved in related metabolic pathways.

Scientific Research Applications

4-Iodopyrazole is extensively used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:

    Chemistry: It is used in the synthesis of heterobiaryls and other complex organic molecules.

    Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

    3-Iodopyrazole: Similar in structure but with the iodine atom at the third position.

    4-Bromopyrazole: Similar in structure but with a bromine atom instead of iodine.

    4-Chloropyrazole: Similar in structure but with a chlorine atom instead of iodine.

Uniqueness of 4-Iodopyrazole: this compound is unique due to its specific reactivity and the ability to undergo further iodination to form multi-iodinated derivatives . This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.

Properties

IUPAC Name

4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188244
Record name 4-Iodopyrazole
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3469-69-0
Record name 4-Iodopyrazole
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Record name 4-Iodopyrazole
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Record name 4-Iodopyrazole
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Record name 4-iodo-1H-pyrazole
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Record name 4-IODOPYRAZOLE
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Melting Point

108-110 °C
Record name 4-Iodopyrazole
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Synthesis routes and methods

Procedure details

When an equivalent amount of 4-iodopyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(4-iodo-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (4-iodopyrazole, Aldrich, 41%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Iodopyrazole interact with alcohol dehydrogenase?

A1: this compound acts as a potent inhibitor of liver alcohol dehydrogenase (ADH), particularly in the presence of the oxidized coenzyme NAD+. [] Crystallographic studies reveal that one nitrogen atom of the pyrazole ring directly binds to the active-site zinc atom of ADH, while the other nitrogen atom interacts with the nicotinamide ring of NAD+. [] This dual interaction effectively blocks the enzyme's active site, inhibiting its activity.

Q2: Are there specific amino acid residues in ADH important for this compound binding?

A2: Yes, research suggests that amino acid residues like Thr-178, Val-203, and Val-292, located within the nicotinamide binding site of ADH, contribute to the binding and inhibitory activity of this compound. [] Mutations at these positions can significantly alter the enzyme's kinetics and affinity for both the coenzyme and the inhibitor. []

Q3: Does this compound impact other enzymes besides alcohol dehydrogenase?

A3: While this compound is best known for its interaction with ADH, studies indicate its potential to influence other enzymes. For instance, it has been shown to induce rat hepatic microsomal drug-metabolizing enzymes, including cytochrome P-450 and ethoxyresorufin demethylase. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C3H3IN2 and a molecular weight of 205.97 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide valuable information about the compound's structure and electronic environment. [, , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ] - Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. [] - UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions and conjugation within the molecule.

Q6: Can this compound be used in aqueous media for synthetic applications?

A6: While this compound is generally stable in aqueous media for short periods, prolonged exposure can lead to hydrolysis, especially under acidic or basic conditions. [, ] Careful optimization of reaction conditions and the use of appropriate protecting groups can help minimize degradation.

Q7: What role does this compound play in cross-coupling reactions?

A7: The iodine atom in this compound makes it a suitable substrate for various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings. [, , ] These reactions allow for the introduction of diverse substituents at the 4-position of the pyrazole ring, expanding its synthetic utility.

Q8: Can you provide an example of a specific application of this compound in organic synthesis?

A8: this compound serves as a key intermediate in the synthesis of thieno[2,3-c]pyrazoles. [] Sonogashira coupling of 4-iodopyrazoles with phenylacetylene followed by cyclization with Na2S in DMF yields the desired thieno[2,3-c]pyrazole derivatives. []

Q9: How has computational chemistry been employed in the study of this compound?

A9: Computational methods, such as density functional theory (DFT), have been used to: - Investigate the halogen bonding properties of this compound and predict its ability to form halogen bonds. [] - Study the molecular structures and electronic properties of this compound complexes with metals like palladium. [] - Analyze the conformational preferences and energetics of this compound in different environments.

Q10: How do modifications to the 4-position of the pyrazole ring affect biological activity?

A10: The nature of the substituent at the 4-position significantly influences the biological activity of pyrazole derivatives. - For instance, 4-methylpyrazole shows a dose-dependent ability to lower brain noradrenaline levels in mice, while 4-bromopyrazole and this compound exhibit dose-dependent effects on rectal temperature and exploratory behavior. [] - In the context of ADH inhibition, pyrazole derivatives with long alkyl chains at the 4-position are particularly potent inhibitors due to their favorable interactions within the hydrophobic substrate cleft of the enzyme. []

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